Prostaglandina D2 Etanolamida

Descripción general

Descripción

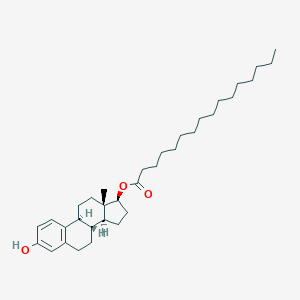

La etanólamida de prostaglandina D2 es un lípido bioactivo producido por el metabolismo secuencial de la anandamida (etanolamida de araquidonoilo) por enzimas ciclooxigenasas, particularmente la ciclooxigenasa-2, y la sintetasa de prostaglandina D . Este compuesto es parte de la familia de las prostaglandinas, que desempeñan papeles importantes en varios procesos fisiológicos, incluyendo la inflamación, la vasodilatación y la broncoconstricción .

Aplicaciones Científicas De Investigación

La etanólamida de prostaglandina D2 tiene varias aplicaciones de investigación científica, incluyendo:

Medicina: Tiene potenciales aplicaciones terapéuticas en el tratamiento de enfermedades como el asma y las enfermedades inflamatorias del intestino

Industria: Si bien sus aplicaciones industriales son limitadas, se utiliza en la investigación para desarrollar nuevos medicamentos y agentes terapéuticos.

Mecanismo De Acción

La etanólamida de prostaglandina D2 ejerce sus efectos interactuando con receptores y dianas moleculares específicos. Se libera tras la activación de mastocitos y se sintetiza por macrófagos alveolares . Sus acciones biológicas incluyen broncoconstricción, inhibición del factor activador de plaquetas y efectos citotóxicos . El compuesto actúa principalmente a través de receptores acoplados a proteínas G, lo que lleva a varias vías de señalización descendentes .

Análisis Bioquímico

Biochemical Properties

Prostaglandin D2 Ethanolamide interacts with various enzymes and proteins. It is produced by the action of COX-2 on anandamide, a process that involves the conversion of arachidonic acid to Prostaglandin H2, which is then further metabolized to Prostaglandin D2 Ethanolamide . The compound is inactive against recombinant prostanoid receptors, including the D prostanoid receptor .

Cellular Effects

Prostaglandin D2 Ethanolamide has been shown to have various effects on cells. For instance, it increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide . It also induces apoptosis in colorectal carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of Prostaglandin D2 Ethanolamide involves its interaction with various biomolecules. It acts as a substrate for cyclooxygenase, leading to its conversion to Prostaglandin D2

Temporal Effects in Laboratory Settings

It is known that the compound can be produced in response to inflammatory conditions, suggesting that its effects may change over time depending on the cellular environment .

Metabolic Pathways

Prostaglandin D2 Ethanolamide is involved in the prostaglandin D2 metabolic pathway. It is produced from anandamide through the action of cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La etanólamida de prostaglandina D2 se sintetiza a través del metabolismo de la anandamida por enzimas ciclooxigenasas, particularmente la ciclooxigenasa-2, y la sintetasa de prostaglandina D . La biosíntesis puede aumentar cuando el metabolismo de la anandamida disminuye por la eliminación de la hidrolasa de amida de ácido graso .

Métodos de producción industrial: Actualmente, hay información limitada sobre los métodos de producción industrial a gran escala para la etanólamida de prostaglandina D2. Es probable que la mayor parte de la producción se lleve a cabo en laboratorios de investigación para estudios científicos.

Análisis De Reacciones Químicas

Tipos de reacciones: La etanólamida de prostaglandina D2 experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su actividad biológica e interacción con otras moléculas.

Reactivos y condiciones comunes: La síntesis de la etanólamida de prostaglandina D2 implica el uso de enzimas ciclooxigenasas y sintetasa de prostaglandina D . Las condiciones de reacción generalmente incluyen la presencia de estas enzimas y sustratos apropiados, como la anandamida.

Principales productos formados: El principal producto formado a partir de la síntesis de etanólamida de prostaglandina D2 es el propio compuesto. Puede sufrir además transformaciones metabólicas para producir otros lípidos bioactivos.

Comparación Con Compuestos Similares

La etanólamida de prostaglandina D2 es parte de la familia de las prostamidas, que incluye otros compuestos como la prostamida F2a y la prostamida E2 . Estos compuestos se derivan de la oxidación de los endocannabinoides por la ciclooxigenasa-2 . En comparación con otras prostaglandinas, la etanólamida de prostaglandina D2 tiene actividades biológicas e interacciones con receptores únicas, lo que la convierte en un compuesto valioso para la investigación y las potenciales aplicaciones terapéuticas .

Compuestos Similares:

- Prostaglandina D2

- Prostaglandina E2

- Prostaglandina F2a

- Prostamida F2a

- Prostamida E2

En conclusión, la etanólamida de prostaglandina D2 es un lípido bioactivo con papeles importantes en varios procesos fisiológicos y potenciales aplicaciones terapéuticas. Su síntesis única, reacciones químicas y actividades biológicas la convierten en un compuesto valioso para la investigación científica.

Propiedades

IUPAC Name |

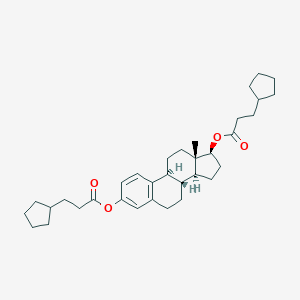

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDJKSQFDUAGF-YIRKRNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

398138-28-8 | |

| Record name | Prostaglandin D2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the lack of fatty acid amide hydrolase (FAAH) affect prostamide D2 levels?

A: The research primarily focuses on prostamide F2α, E2, and anandamide. While it doesn't directly investigate prostamide D2, it demonstrates that in FAAH -/- mice, the levels of anandamide, prostamide E2, and prostamide D2 are significantly higher after anandamide administration compared to control mice []. This suggests that FAAH plays a role in the metabolism of these compounds, and its absence could lead to their accumulation. It's plausible that a similar trend might be observed with prostamide D2, but further research is needed to confirm this.

Q2: Could prostamide D2 interact with prostanoid receptors?

A: Research indicates that while prostamides, including prostamide D2, can stimulate certain responses, they do not show significant interaction with known prostanoid receptors []. For instance, prostamide D2, along with E2 and F2α, showed minimal to no binding affinity for various human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP) []. This suggests that prostamide D2 might exert its effects through alternative mechanisms, potentially involving novel receptors yet to be characterized.

Q3: What are the potential research applications for understanding prostamide D2 formation?

A: The research highlights that prostamide F2α is formed in vivo from anandamide, particularly when FAAH, a key enzyme in anandamide degradation, is absent []. This conversion is suggested to occur via the cyclooxygenase-2 (COX-2) pathway. Given the structural similarities and metabolic pathways involved, understanding the formation of prostamide D2 could have implications for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)